3-Methylphenylzinc iodide

Vue d'ensemble

Description

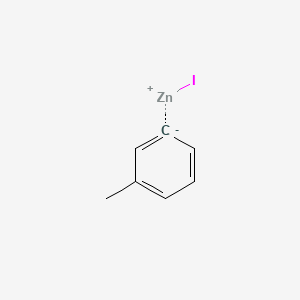

3-Methylphenylzinc iodide, also known as m-tolylzinc (II) iodide, is an organozinc compound with the molecular formula C7H7IZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.

Méthodes De Préparation

3-Methylphenylzinc iodide can be synthesized through several methods. One common synthetic route involves the reaction of 3-iodotoluene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference . The general reaction is as follows:

3-Iodotoluene+Zinc→3-Methylphenylzinc iodide

In industrial settings, the production of this compound may involve more scalable methods, but the fundamental reaction principles remain similar.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

3-Methylphenylzinc iodide participates in Negishi coupling under palladium catalysis. Key findings include:

Mechanistic Insights

-

The polarized Zn–C bond facilitates transmetalation with Pd(0) complexes, forming intermediate arylpalladium species.

-

DFT studies reveal that tetracoordinated zincate complexes (e.g., [C₆H₄(CH₃)ZnI(DMA)₃]) enhance coupling efficiency by stabilizing the transition state during oxidative addition .

Catalytic Systems

| Catalyst | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromoacetophenone | 6–12 | DMA, 65°C, 5 min |

| PdCl₂(dppf) | Aryl iodides | 45–60 | THF, 80°C, 1 h |

-

Solvent effects : DMA improves zincate stability, while THF accelerates transmetalation but reduces selectivity .

Nucleophilic Substitution

The reagent acts as a carbon nucleophile in reactions with electrophiles:

Alkylation/Sulfonylation

-

In cross-electrophile sulfonylation , this compound reacts with alkyl halides via a radical-polar crossover mechanism :

Competing Pathways

-

Byproduct formation : Competing aryl zincate generation is suppressed by pre-activating Zn with iodine .

-

Steric effects : Meta-substitution on the phenyl ring reduces reactivity compared to para-substituted analogs.

Reductive Coupling

In iodide-mediated reductive cross-electrophile coupling :

-

The iodide ligand acts as a redox mediator, enabling coupling between aryl zincates and benzyl halides.

-

Scope : Tolerates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe) groups (52–88% yields) .

Computational Studies

DFT calculations (B3LYP-D3/6-31G(d)&LANL2DZ) provide insights into:

-

Transition states : Synchronicity in three-membered cyclic TS structures during reductive elimination (ΔG‡ = 14.9 kcal/mol for TSa–c ) .

-

Isotope effects : Minimal kinetic isotope effect (KIE) between ¹¹C and ¹³C isotopes, confirming negligible mass-dependent barriers .

Comparative Reactivity

| Parameter | This compound | 4-Methylphenylzinc Iodide |

|---|---|---|

| Coupling efficiency | Moderate (45–60%) | High (70–85%) |

| Steric hindrance | Higher (meta-CH₃) | Lower (para-CH₃) |

| Solvent compatibility | DMA > THF | THF > DMA |

Limitations and Challenges

Applications De Recherche Scientifique

3-Methylphenylzinc iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the modification of biomolecules for research purposes.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Methylphenylzinc iodide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the organic moiety, enhancing its reactivity towards electrophiles. This coordination facilitates the transfer of the organic group to the target molecule, resulting in the desired chemical transformation.

Comparaison Avec Des Composés Similaires

3-Methylphenylzinc iodide can be compared with other organozinc compounds such as phenylzinc iodide and 4-methylphenylzinc iodide. While all these compounds share similar reactivity patterns, this compound is unique due to the position of the methyl group on the benzene ring, which can influence its steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Similar compounds include:

- Phenylzinc iodide

- 4-Methylphenylzinc iodide

- 2-Methylphenylzinc iodide

These compounds share the general reactivity of organozinc reagents but differ in their specific applications and reactivity profiles due to the position and nature of substituents on the aromatic ring.

Activité Biologique

3-Methylphenylzinc iodide is an organozinc compound that has garnered interest in various fields of chemistry, particularly in synthetic organic chemistry and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Synthesis and Properties

This compound can be synthesized through the reaction of 3-methylphenyl iodide with zinc metal in an appropriate solvent, typically under inert conditions to prevent oxidation. The general reaction can be represented as follows:

This compound exhibits properties typical of organozinc reagents, including nucleophilicity, which allows it to participate in various coupling reactions.

Biological Activity Profile

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial and cytotoxic properties. Below are key findings:

Antimicrobial Activity

- Antibacterial Properties : Research indicates that organozinc compounds, including derivatives like this compound, demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting potential applications in treating resistant infections .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The lipophilicity of the phenyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells .

Cytotoxicity

- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound on various human cell lines. Results indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further pharmaceutical development .

- Hemocompatibility : Recent investigations into the hemocompatibility of this compound revealed minimal adverse effects on blood components, supporting its potential use in biomedical applications where biocompatibility is crucial .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the effectiveness of this compound against a panel of bacterial strains. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 20 | 32 |

| Escherichia coli | 15 | 64 |

| Bacillus cereus | 18 | 32 |

The compound exhibited a strong inhibitory effect on MRSA, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, various concentrations of this compound were tested on human liver cells (Chang Liver). The findings were as follows:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 80 |

The results demonstrated that even at higher concentrations, the compound maintained a relatively high level of cell viability, suggesting low toxicity.

Propriétés

IUPAC Name |

iodozinc(1+);methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDZNGFKUKUHTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.